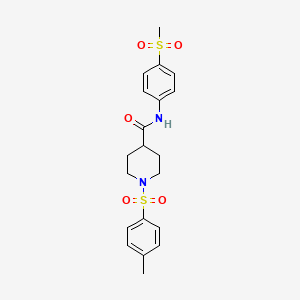

N-(4-(甲磺酰基)苯基)-1-对甲苯基哌啶-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “N-(4-(methylsulfonyl)phenyl)-1-tosylpiperidine-4-carboxamide” seems to be a complex organic molecule. It likely contains a piperidine ring, which is a common feature in many pharmaceuticals and other active compounds . The molecule also contains a methylsulfonyl group and a tosyl group, which are common functional groups in organic chemistry .

Chemical Reactions Analysis

While specific chemical reactions involving “N-(4-(methylsulfonyl)phenyl)-1-tosylpiperidine-4-carboxamide” are not available, similar compounds have been used as reactants in the preparation of various inhibitors and in the synthesis of 2-arylpurines .

科学研究应用

格列本脲和磺脲衍生物

格列本脲在脑缺血和卒中的作用格列本脲是一种磺脲,已被确认为一种重要的化合物,它可以在各种卒中模型中减少脑水肿、梗死体积,并改善神经功能。这是因为它具有阻断 Sur1-Trpm4 通道的机制,从而减轻微血管功能障碍,而微血管功能障碍通常会导致缺血后细胞毒性水肿和坏死性细胞死亡 (Simard 等,2014)。

磺酰胺抑制剂在疾病治疗中的应用具有伯磺酰胺部分的磺酰胺化合物由于其抗菌、抗癫痫和抗精神病特性,已被用于治疗各种疾病。最近的专利表明,这些化合物仍然是针对青光眼、癌症和炎症性疾病等疾病开发药物的丰富来源 (Carta 等,2012;Gulcin 和 Taslimi,2018)。

用氨甲环酸进行抗纤溶治疗氨甲环酸是一种与磺酰基官能团相关的合成衍生物,已被有效用于减少各种外科手术中的失血,展示了其在控制出血和促进抗纤溶治疗方面的潜力 (McCormack,2012)。

在药物递送和纳米制剂中的应用

用于心血管疾病的纳米制剂研究探索了为小有机化合物和纳米粒子开发适合的心血管系统递送系统的可能性。这些进展可以显著提高动脉粥样硬化和高血压等疾病的治疗效果,突出了磺酰基衍生物在创建有效制剂中的重要性 (Geldenhuys 等,2017)。

安全和危害

作用机制

Target of Action

The primary target of N-(4-(methylsulfonyl)phenyl)-1-tosylpiperidine-4-carboxamide is the cyclooxygenase-2 (COX-2) enzyme . COX-2 is an enzyme that plays a crucial role in the production of pro-inflammatory mediators known as prostaglandins .

Mode of Action

The compound interacts with its target, the COX-2 enzyme, by inhibiting its activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting the COX-2 enzyme, the compound prevents the conversion of arachidonic acid into prostaglandins . This results in a decrease in inflammation, as prostaglandins are key mediators of the inflammatory response .

Result of Action

The inhibition of the COX-2 enzyme by N-(4-(methylsulfonyl)phenyl)-1-tosylpiperidine-4-carboxamide results in a reduction of inflammation . This is due to the decreased production of prostaglandins, which are key mediators of the inflammatory response .

属性

IUPAC Name |

1-(4-methylphenyl)sulfonyl-N-(4-methylsulfonylphenyl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O5S2/c1-15-3-7-19(8-4-15)29(26,27)22-13-11-16(12-14-22)20(23)21-17-5-9-18(10-6-17)28(2,24)25/h3-10,16H,11-14H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNFCZIXAXCMPGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]cyclobutanecarboxamide](/img/structure/B2739746.png)

![N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide](/img/structure/B2739751.png)

![(E)-4-(Dimethylamino)-N-[(3-imidazol-1-ylcyclobutyl)methyl]but-2-enamide](/img/structure/B2739756.png)

![(E)-4-(Dimethylamino)-N-[3-(2-fluorophenoxy)butan-2-yl]but-2-enamide](/img/structure/B2739758.png)

![3,3-dimethyl-N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2739759.png)

![N-(1-cyanocyclohexyl)-2-[(5-methylpyridin-2-yl)sulfanyl]acetamide](/img/structure/B2739762.png)